molecular formula C14H22O3Si B13145245 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol CAS No. 1375471-40-1

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B13145245
CAS No.: 1375471-40-1
M. Wt: 266.41 g/mol
InChI Key: IKYSSHIEYYDEPK-UHFFFAOYSA-N
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Description

5-[(tert-Butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol ( 1375471-40-1) is a benzofuran derivative of significant interest in synthetic and medicinal chemistry research . This compound, with the molecular formula C14H22O3Si and a molecular weight of 266.41 g/mol, features a dihydrobenzofuran scaffold protected by a tert-butyldimethylsilyl (TBDMS) group, a key feature for intermediate stability in multi-step synthetic pathways . Its structure, confirmed by identifiers such as the SMILES string OC1COC2=CC=C(O Si (C(C)(C)C)C)C=C12 and the InChIKey IKYSSHIEYYDEPK-UHFFFAOYSA-N, makes it a valuable building block for the synthesis of more complex heterocyclic molecules . Researchers utilize this compound in developing novel pharmacologically active structures, as the benzofuran core is a common motif in various bioactive natural and synthetic products. Predicted physicochemical properties, including a collision cross section (CCS) of 160.7 Ų for the [M+H]+ adduct, aid in its identification and purification during analytical and preparative workflows . This product is provided For Research Use Only and is not approved for human or veterinary diagnostic applications. Researchers should consult the safety data sheet and handle the compound in accordance with best laboratory practices.

Properties

CAS No.

1375471-40-1

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-10-6-7-13-11(8-10)12(15)9-16-13/h6-8,12,15H,9H2,1-5H3

InChI Key

IKYSSHIEYYDEPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCC2O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reagents :
    • tert-Butyldimethylsilyl triflate (TBSOTf) as the silylating agent.
    • Triethylamine (NEt₃) as the base.
    • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) as solvents.
  • Conditions :
    • Temperature: 0°C to room temperature.
    • Duration: 2–4 hours.

Procedure :

  • Dissolve dihydrobenzofuran-3-ol in CH₂Cl₂ under nitrogen.
  • Add NEt₃ (3.5 equiv) and cool to 0°C.
  • Slowly add TBSOTf (2.5 equiv) dropwise.
  • Warm to room temperature and stir until completion.
  • Quench with water, extract with CH₂Cl₂, and purify via flash chromatography.

Yield : 74–89%.

Cyclization of Epoxide Intermediates

A less common but effective route involves epoxide ring-opening followed by cyclization.

Key Steps:

  • Reagents :
    • Epoxide precursor (e.g., 3,4-epoxy-1-(TBSO)benzene).
    • Acid catalysts (e.g., p-toluenesulfonic acid).
    • Tetrahydrofuran (THF) or methanol as solvents.
  • Conditions :
    • Temperature: 60–80°C.
    • Duration: 12–24 hours.

Procedure :

  • Treat the epoxide with a catalytic amount of acid in THF.
  • Heat under reflux to induce cyclization.
  • Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify.

Yield : 55–68%.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Advantages Limitations
Palladium coupling Pd₂(dba)₃, BINAP 70–85 High regioselectivity Sensitive to oxygen/moisture
Silylation TBSOTf, NEt₃ 74–89 Mild conditions Requires anhydrous conditions
Epoxide cyclization Acid catalysts 55–68 Scalable for bulk synthesis Longer reaction times

Purification and Characterization

  • Chromatography : Silica gel (230–400 mesh) with heptane/ethyl acetate (4:1 to 1:1).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 0.20 (s, 6H, Si(CH₃)₂), 0.97 (s, 9H, C(CH₃)₃), 4.81 (s, 1H, OCH), 1.75 (s, 3H, CH₃).
    • ¹³C NMR : δ 25.5 (C(CH₃)₃), 18.1 (Si(CH₃)₂), 92.7 (OCH), 146.7 (aromatic C-O).
    • IR : 2931 cm⁻¹ (C-H), 1255 cm⁻¹ (Si-O-C).

Applications in Organic Synthesis

  • Intermediate : Used in prostaglandin and flavonoid syntheses.
  • Protecting Group : TBS ether enhances solubility for subsequent cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBAF in THF at room temperature.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBAF results in the removal of the TBDMS group, yielding the corresponding hydroxyl compound .

Scientific Research Applications

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol primarily involves its role as a protecting group. The TBDMS group stabilizes hydroxyl functionalities, preventing unwanted side reactions during multi-step syntheses. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which is then cleaved to release the free hydroxyl group .

Comparison with Similar Compounds

(3R,5S)-Methyl 5-(((tert-butyldimethylsilyl)oxy)methyl)-3-hydroxytetrahydrofuran-3-carboxylate (Compound 3, )

  • Key Similarities :
    • Both compounds employ TBDMS as a hydroxyl-protecting group, enhancing stability during synthetic steps.
    • The TBDMS group improves lipophilicity, facilitating purification via silica gel chromatography.
  • Key Differences :
    • The core structure differs: the target compound features a dihydrobenzofuran ring, while Compound 3 has a tetrahydrofuran scaffold.
    • Compound 3 includes an ester functional group, increasing its reactivity toward nucleophilic agents compared to the dihydrobenzofuran alcohol.

General Trends in Silyl Ethers

  • Stability : TBDMS ethers are more resistant to acidic hydrolysis than trimethylsilyl (TMS) analogues but less stable than triisopropylsilyl (TIPS) groups.
  • Applications : TBDMS-protected alcohols are commonly used in nucleoside and carbohydrate synthesis, as demonstrated in the synthesis of SARS-CoV-2 RNA polymerase inhibitor candidates .

Dihydrobenzofuran Derivatives

2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl Methyl Sulfonate ()

  • Key Similarities :
    • Both compounds share the dihydrobenzofuran backbone.
    • The 5-position substitution is critical for modulating biological activity.
  • Key Differences :
    • The sulfonate group in this compound enhances water solubility, whereas the TBDMS group in the target compound increases hydrophobicity.
    • The methyl sulfonate derivative is listed as a pesticide, highlighting divergent applications compared to the TBDMS-protected alcohol, which is more likely used in pharmaceutical intermediates .

Aromatic Benzofuran Derivatives

3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one ()

  • Key Similarities: Both compounds contain fused benzofuran systems, which are associated with biological activity.
  • The absence of a silyl ether group reduces synthetic complexity but limits stability under basic or nucleophilic conditions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological/Industrial Relevance Reference
5-[(TBDMS)oxy]-2,3-dihydro-1-benzofuran-3-ol Dihydrobenzofuran TBDMS ether, secondary alcohol Pharmaceutical intermediates
Compound 3 () Tetrahydrofuran TBDMS ether, ester, alcohol Antiviral candidate synthesis
2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate Dihydrobenzofuran Methyl sulfonate Pesticide
3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one Aromatic benzofuran Benzodioxole, ketone Antimicrobial potential

Table 2: Stability and Reactivity Trends

Property 5-[(TBDMS)oxy]-2,3-dihydro-1-benzofuran-3-ol TMS Ether Analogues TIPS Ether Analogues
Acidic Hydrolysis Resistance Moderate Low High
Thermal Stability High Moderate Very High
Common Applications Protecting groups, drug intermediates Lab-scale synthesis Long-term storage

Research Findings and Implications

  • Synthetic Utility : The TBDMS group in the target compound allows selective deprotection under mild acidic conditions (e.g., HF-pyridine), enabling sequential functionalization of polyhydroxylated precursors .
  • Biological Potential: While direct studies are lacking, structurally related dihydrobenzofurans with electron-withdrawing substituents show inhibitory activity against viral polymerases, suggesting avenues for further investigation .
  • Limitations : The hydrophobicity imparted by the TBDMS group may reduce bioavailability, necessitating formulation strategies for drug development.

Biological Activity

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

  • Molecular Formula : C16H24O3Si
  • Molecular Weight : 292.445 g/mol
  • IUPAC Name : 5-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethyl-1-benzofuran-2-one
  • SMILES : CC(C)(C)Si(C)Oc1ccc2OC(=O)C(C)(C)c2c1

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. This method enhances the compound's stability and bioavailability.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzofuran derivatives. For example, compounds similar to this compound have shown significant activity against various strains of bacteria.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
TBDMS derivative20 - 4040 - 70
Ceftriaxone (reference)0.14

These findings indicate that while the TBDMS derivative exhibits antibacterial activity, it is less potent than established antibiotics such as ceftriaxone .

Antioxidant Activity

Research has also suggested that compounds with similar structures exhibit antioxidant properties. The presence of the benzofuran moiety contributes to the scavenging of free radicals, which is essential for preventing oxidative stress-related diseases.

Study 1: Antibacterial Evaluation

In a study evaluating various benzofuran derivatives, it was found that the compound demonstrated notable in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the benzofuran core significantly influenced biological activity. The introduction of silyl groups, such as tert-butyldimethylsilyl, enhanced lipophilicity and cellular uptake, thereby improving antibacterial efficacy .

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